Product packaging for 1-Methyl-3-[(4-methylbenzoyl)amino]urea(Cat. No.:CAS No. 129521-45-5)

1-Methyl-3-[(4-methylbenzoyl)amino]urea

Cat. No.: B8801095
CAS No.: 129521-45-5
M. Wt: 207.23 g/mol
InChI Key: WHQSWNPBJRLDQO-UHFFFAOYSA-N
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Description

Contextualization within Urea (B33335) Derivatives and Acyl Ureas

Urea, with its simple yet versatile structure, serves as a foundational scaffold in organic and medicinal chemistry. nih.gov Its derivatives are characterized by the substitution of one or more hydrogen atoms on its amino groups. The ability of the urea moiety to form stable hydrogen bonds with biological targets has made it a privileged structure in drug design. nih.gov

1-Methyl-3-[(4-methylbenzoyl)amino]urea belongs to a specific subclass known as acylureas or N-acylureas. wikipedia.org These compounds are formally derived from the acylation of urea and have the general structure R-CO-NH-CO-NHR'. ebi.ac.uk The presence of the acyl group introduces additional chemical functionality and stereochemical possibilities, which can significantly influence the compound's physical, chemical, and biological properties.

Acylureas are recognized for a wide range of biological activities. benthamdirect.com For instance, benzoylureas, a subset of acylureas, are known for their use as insecticides. wikipedia.org They function as insect growth regulators by inhibiting chitin (B13524) synthesis, which is crucial for the formation of the insect exoskeleton. wikipedia.orgresearchgate.net This targeted mechanism of action makes them highly selective and effective. researchgate.netresearchgate.net Furthermore, various acylurea derivatives have been investigated for their potential as anticonvulsants, sedatives, and anticancer agents. wikipedia.orgnih.gov

The structure of this compound, featuring a methyl group on one nitrogen and a 4-methylbenzoyl group on the other, suggests that it could share some of these properties. The methyl group can influence the compound's solubility and metabolic stability, while the 4-methylbenzoyl moiety can affect its binding to specific biological targets.

Emerging Research Trajectories for Related Chemical Scaffolds

Research into chemical scaffolds related to this compound is dynamic and expanding into new therapeutic areas. The versatility of the acylurea backbone allows for the synthesis of large libraries of compounds for screening against various biological targets.

One significant area of emerging research is the development of novel anticancer agents. frontiersin.org Certain benzoylurea (B1208200) derivatives have been identified as antimitotic agents that disrupt microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis. acs.org Structure-activity relationship (SAR) studies on these compounds have shown that modifications to the aromatic ring and the acylurea linkage can significantly impact their potency and selectivity. nih.gov For example, the introduction of halogen substituents on the phenyl ring has been shown to enhance anticancer activity. acs.org

Another promising research trajectory is in the field of antimicrobial agents. Novel benzoylurea derivatives containing heterocyclic moieties, such as pyrimidine (B1678525), have demonstrated significant antifungal and antibacterial activities. nih.gov These compounds are being explored as potential alternatives to existing treatments, particularly in the face of growing antimicrobial resistance. Molecular docking studies suggest that these compounds may act by inhibiting key enzymes, such as succinate (B1194679) dehydrogenase, in pathogenic fungi. nih.gov

Furthermore, acylurea derivatives are being investigated for their potential in treating neurodegenerative diseases. Some analogs have been designed and synthesized as ligands for sigma-1 receptors, which are implicated in conditions like Alzheimer's disease. nih.gov The development of selective and potent ligands for these receptors is an active area of research.

The following interactive data table summarizes the biological activities of some representative benzoylurea derivatives, providing context for the potential research avenues for this compound.

Compound ClassExample CompoundBiological ActivityResearch Focus
Benzoylurea InsecticidesDiflubenzuron (B1670561)Chitin synthesis inhibitorPest management
Benzoylurea Anticancer Agents3-Haloacylamino benzoylureasAntimitotic, tubulin ligandOncology
Benzoylurea AntimicrobialsBenzoylureas with pyrimidine moietyAntifungal, antibacterialInfectious diseases
Benzoylurea CNS AgentsAcylurea sigma-1 receptor ligandsNeuroprotectiveNeurodegenerative diseases

Historical Development of Analogous Compounds in Academic Inquiry

The history of urea and its derivatives is a cornerstone of modern organic chemistry. The synthesis of urea by Friedrich Wöhler in 1828 from inorganic starting materials is widely considered the beginning of the end for the theory of vitalism. nih.govureaknowhow.com This landmark achievement opened the door to the systematic synthesis and study of organic compounds.

The medicinal applications of urea derivatives were recognized in the early 20th century. One of the first notable examples is the development of suramin, a complex urea derivative, for the treatment of sleeping sickness. nih.govfrontiersin.org This demonstrated the potential of the urea scaffold in targeting pathogenic organisms. Later, in the mid-20th century, sulfonylureas were introduced for the treatment of diabetes, further solidifying the importance of urea derivatives in medicine. researchgate.net

The development of acylurea derivatives as a distinct class of compounds with specific applications followed. The discovery of the insecticidal properties of benzoylureas in the latter half of the 20th century was a significant milestone in agricultural chemistry. researchgate.net Compounds like diflubenzuron offered a new mode of action for pest control, with greater selectivity and lower toxicity to non-target organisms compared to many existing insecticides. researchgate.net

In more recent decades, academic and industrial research has focused on expanding the therapeutic applications of acylureas. The systematic exploration of their chemical space through combinatorial chemistry and high-throughput screening has led to the identification of compounds with a wide range of biological activities, from anticancer to antimicrobial effects. benthamdirect.com The synthesis of acylureas has also evolved, with the development of more efficient and environmentally friendly methods to complement traditional approaches that often relied on hazardous reagents like phosgene (B1210022). nih.govnsf.gov Modern synthetic strategies include solid-phase synthesis and catalytic methods, which allow for the rapid generation of diverse acylurea libraries for biological evaluation. nih.govresearchgate.net

The historical progression from the fundamental discovery of urea to the targeted design of complex acylurea derivatives for specific biological applications illustrates a classic theme in chemical and pharmaceutical research: the evolution of a simple chemical scaffold into a versatile platform for innovation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N3O2 B8801095 1-Methyl-3-[(4-methylbenzoyl)amino]urea CAS No. 129521-45-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129521-45-5

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

1-methyl-3-[(4-methylbenzoyl)amino]urea

InChI

InChI=1S/C10H13N3O2/c1-7-3-5-8(6-4-7)9(14)12-13-10(15)11-2/h3-6H,1-2H3,(H,12,14)(H2,11,13,15)

InChI Key

WHQSWNPBJRLDQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)NC

Origin of Product

United States

Synthetic Methodologies for 1 Methyl 3 4 Methylbenzoyl Amino Urea

Direct Urea (B33335) Formation Approaches

Direct formation methods are foundational in organic synthesis for constructing the urea backbone. These typically involve the reaction of an isocyanate intermediate with an amine. The classical approach to forming N,N'-disubstituted ureas often relies on the reaction of primary amines with reagents like phosgene (B1210022) or their safer equivalents, such as N,N'-carbonyldiimidazole (CDI), which proceed via an isocyanate intermediate. nih.gov

A plausible and efficient pathway to synthesize 1-Methyl-3-[(4-methylbenzoyl)amino]urea involves a one-pot, two-step process starting from 4-methylbenzoyl chloride and methylamine (B109427). This method circumvents the direct handling of potentially hazardous isocyanates by generating the key intermediate in situ.

The reaction proceeds as follows:

Formation of the Isocyanate Intermediate: 4-methylbenzoyl chloride is reacted with a cyanate (B1221674) salt, such as potassium thiocyanate (B1210189) (KSCN) or potassium cyanate (KOCN), in an appropriate solvent like acetone. This step produces 4-methylbenzoyl isothiocyanate or isocyanate, respectively. This in situ generation is a well-established method for preparing acyl isothiocyanates for subsequent reactions. researchgate.net

Urea Formation: Without isolating the intermediate, methylamine is introduced into the reaction mixture. The amine's nucleophilic nitrogen atom attacks the electrophilic carbon of the isocyanate group, leading to the formation of the target urea derivative.

This sequential addition allows for a controlled reaction that efficiently yields the desired product.

The efficiency and yield of the synthesis are highly dependent on the careful selection of reactants and the control of their molar ratios. The stoichiometry of the reactants is critical for maximizing product formation while minimizing side reactions and impurities.

For the in situ isocyanate formation, a stoichiometric ratio (1:1) of 4-methylbenzoyl chloride to the cyanate salt is typically employed. An excess of the cyanate salt is generally avoided to prevent unwanted side reactions. Subsequently, the addition of methylamine should also be in a 1:1 molar ratio relative to the initially used acyl chloride to ensure complete conversion of the isocyanate intermediate.

Table 1: Effect of Reactant Stoichiometry on a Hypothetical Synthesis of this compound

Entry Molar Ratio (Acyl Chloride:KOCN:Methylamine) Expected Outcome
1 1 : 1 : 1 Optimized yield of the target product.
2 1 : 1.2 : 1 Potential for unreacted cyanate, complicating purification.
3 1 : 1 : 1.2 Excess methylamine may need to be removed post-reaction.

This table is illustrative and based on general principles of organic synthesis.

Mechanochemical Synthesis Strategies

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), has emerged as a powerful green chemistry tool. These techniques can reduce or eliminate the need for solvents, leading to cleaner reactions and easier product isolation.

Ball milling can be applied to the synthesis of this compound. In a hypothetical mechanochemical procedure, the solid reactants—4-methylbenzoyl chloride, a cyanate salt, and a solid form of methylamine (such as an amine salt)—could be combined in a milling jar with grinding balls. The mechanical energy supplied by the milling process would initiate the chemical transformations in the solid phase. This approach has been successfully used for the synthesis of other C-N bonds, such as in the formation of primary amides from esters. ucm.es

Table 2: Hypothetical Parameters for Mechanochemical Synthesis

Parameter Condition Rationale
Milling Frequency 20-30 Hz Provides sufficient energy to overcome activation barriers.
Reaction Time 60-90 min Typically shorter than solution-phase reactions.
Reactant State Solid-state Eliminates the need for solvents.

This table presents potential conditions based on analogous mechanochemical reactions. ucm.es

The primary advantage of mechanochemical synthesis is its alignment with the principles of green chemistry. By eliminating bulk solvents, this method significantly reduces the generation of volatile organic compounds (VOCs) and liquid waste. This not only lowers the environmental impact but also simplifies the purification process, as the product can often be isolated directly from the reaction vessel. The energy efficiency of ball milling can also be higher compared to conventional heating of large solvent volumes, further enhancing its environmental credentials.

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has become a widely adopted technique to accelerate organic reactions. By using microwave irradiation to heat the reaction mixture, this method can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.gov

The synthesis of urea derivatives is particularly amenable to microwave assistance. chemistryviews.orgmcgill.ca For this compound, a microwave-assisted approach would likely involve the reaction of methylamine with an in situ generated 4-methylbenzoyl isocyanate. The reaction could be performed in a suitable solvent that absorbs microwave energy, such as water or ethanol. sci-hub.seresearchgate.net The use of microwave irradiation can promote rapid and uniform heating of the reaction mixture, leading to a significant increase in the reaction rate. chemistryviews.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Urea Synthesis

Method Temperature (°C) Reaction Time Typical Yield Reference
Conventional Heating 60-100 6-24 hours Moderate to High sci-hub.se

This table is based on data for the synthesis of analogous monosubstituted ureas and demonstrates the typical advantages of microwave heating.

The rapid and efficient nature of microwave-assisted synthesis makes it an attractive alternative to traditional methods, particularly for high-throughput synthesis and the rapid generation of compound libraries in drug discovery. researchgate.net

Accelerated Reaction Processes via Microwave Irradiation

No studies were found that specifically employ microwave irradiation for the synthesis of this compound. While microwave-assisted synthesis is a known method for accelerating organic reactions and is applied to the synthesis of various urea derivatives, there is no published data to confirm its application, efficiency, or specific outcomes for this compound.

Enhancement of Reaction Yields and Reduction of Reaction Times

In the absence of any synthetic reports on this compound, there are no data tables, research findings, or comparative analyses detailing the enhancement of reaction yields or the reduction of reaction times, whether through microwave irradiation or other methods.

Development of Novel Catalytic Systems for Urea Bond Formation

The development of catalytic systems is a vibrant area of research for the formation of urea bonds, aiming to improve efficiency and sustainability. There is, however, no evidence of research into or application of novel catalytic systems specifically for the synthesis of this compound. General catalysts for urea formation exist, but their efficacy and applicability to this particular substituted urea have not been documented.

Chemical Reactivity and Derivatization of 1 Methyl 3 4 Methylbenzoyl Amino Urea

Hydrolytic Stability and Kinetic Studies of the Urea (B33335) Moiety

The stability of the urea linkage in 1-Methyl-3-[(4-methylbenzoyl)amino]urea is a critical factor in its chemical profile. Generally, the hydrolysis of N-acylureas can be influenced by pH and temperature.

Under acidic conditions, the urea moiety can undergo hydrolysis, although this process is often slow. The reaction is typically catalyzed by the protonation of one of the carbonyl oxygen atoms, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. The stability of benzoylureas can be significant, with some studies on related N-acyl compounds showing that hydrolysis may occur at the ester function rather than the urea or amide bond under certain conditions. nih.govnih.gov

In alkaline environments, the hydrolysis of N-acylthioureas, which share structural similarities with N-acylureas, has been observed to proceed via attack of a hydroxide (B78521) ion on the un-ionized molecule. researchgate.net The rate of hydrolysis can become independent of the hydroxide ion concentration at higher pH values. researchgate.net Kinetic studies on related N-methyl-N-nitrobenzamides have shown both non-catalyzed and acid-catalyzed hydrolysis pathways, with the mechanism shifting from a thermal rearrangement to a pathway involving a benzoyl cation at higher acidities. rsc.org

The hydrolytic stability of this compound is expected to be considerable under physiological conditions, a desirable trait for many applications. However, at extreme pH values and elevated temperatures, degradation of the urea core is likely to occur.

Nucleophilic Substitution Reactions Involving the Amino Group

The secondary amino group in this compound is a key site for nucleophilic substitution reactions. This nitrogen atom possesses a lone pair of electrons, making it nucleophilic and capable of reacting with a variety of electrophiles.

Acylation reactions can be readily achieved by treating the compound with acyl chlorides or anhydrides in the presence of a base. These reactions lead to the formation of N-acyl derivatives. For instance, reactions of cyclic ureas with various acyl chlorides have been shown to produce N-acyl cyclic urea derivatives in good yields. researchgate.net

Alkylation of the amino group can also be accomplished using alkyl halides or other alkylating agents. These reactions would introduce an alkyl substituent on the nitrogen atom, further diversifying the structure.

The reactivity of the amino group can be influenced by steric hindrance from the adjacent methyl and 4-methylbenzoyl groups. However, it is generally expected to be a reactive site for the introduction of new functional groups.

Condensation Reactions for Formation of New Structural Entities

Condensation reactions provide a powerful tool for constructing larger and more complex molecules from this compound. The presence of the N-H bond in the urea moiety allows for condensation with carbonyl compounds such as aldehydes and ketones.

For example, the reaction of ureas with aldehydes can lead to the formation of N-hydroxymethyl derivatives, which can then undergo further condensation to form polymeric structures. google.comgoogle.com The reaction of this compound with formaldehyde, for instance, could yield a methylol derivative, which could serve as a monomer for polymerization.

Condensation with dicarbonyl compounds can lead to the formation of heterocyclic structures. The specific outcome of these reactions would depend on the nature of the dicarbonyl compound and the reaction conditions employed. Theoretical studies on urea-formaldehyde condensation have proposed a mechanism involving a methyleneurea (B13816848) intermediate formed via an E1cb (unimolecular elimination of conjugate base) pathway. mdpi.com

The following table summarizes potential condensation reactions:

ReactantProduct TypePotential Application
FormaldehydeN-Methylol derivative/PolymerResin synthesis
BenzaldehydeN-Benzylidene derivativeIntermediate for further synthesis
GlyoxalHeterocyclic compoundSynthesis of novel ring systems

Electrophilic Aromatic Substitution on the Benzoyl Ring

The 4-methylbenzoyl ring in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring: the methyl group and the acylamino-urea group. wikipedia.orglibretexts.org

The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugative effects. docbrown.info Conversely, the acylamino-urea group, attached to the ring via a carbonyl group, is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl. msu.edu

Therefore, the outcome of an EAS reaction on this molecule will be a result of the competition between these two directing effects. The positions ortho to the methyl group (and meta to the acylamino-urea group) and the position meta to the acylamino-urea group (and ortho to the methyl group) are the most likely sites of substitution.

Common EAS reactions that could be performed on this substrate include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of concentrated nitric and sulfuric acids. chemguide.co.ukkhanacademy.orglibretexts.org Studies on the nitration of 2-(3-chloro-4-methyl-benzoyl)benzoic acid have shown that the position of nitration can be influenced by the existing substituents. rsc.org

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogen and a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl chloride/alkyl halide and a Lewis acid catalyst.

The following table provides a hypothetical overview of the directing effects in the nitration of this compound:

Position of SubstitutionDirecting Group Favoring SubstitutionExpected Product
2-position (ortho to methyl)Methyl group1-Methyl-3-[(4-methyl-2-nitrobenzoyl)amino]urea
3-position (meta to acylamino-urea)Acylamino-urea group1-Methyl-3-[(4-methyl-3-nitrobenzoyl)amino]urea
5-position (meta to acylamino-urea)Acylamino-urea group1-Methyl-3-[(4-methyl-5-nitrobenzoyl)amino]urea

Functional Group Interconversions and Analog Design

The various functional groups present in this compound offer numerous opportunities for functional group interconversions (FGI), a key strategy in analog design for medicinal chemistry and materials science. ub.edusolubilityofthings.com

The methyl group on the benzoyl ring could potentially be oxidized to a carboxylic acid, which could then be converted into esters, amides, or other acid derivatives. The amino group can be transformed into a variety of other functionalities. For example, it could be converted into an azide, which could then participate in click chemistry reactions.

The urea moiety itself can be a precursor for other functional groups. For instance, treatment with certain reagents could lead to the formation of guanidines or other related structures. The synthesis of analogs of bioactive molecules often involves the systematic modification of functional groups to explore structure-activity relationships. asianpubs.orgnih.gov

Cyclization Reactions and Heterocyclic Compound Formation

The structure of this compound contains functionalities that can participate in intramolecular or intermolecular cyclization reactions to form a variety of heterocyclic compounds. researchgate.netrsc.org

Intramolecular cyclization could occur, for example, if a suitable reactive group is introduced onto the benzoyl ring. A classic example is the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone followed by ring closure. While not directly applicable here, analogous intramolecular cyclizations could be envisioned with appropriate modifications to the starting molecule. researchgate.netrsc.orgresearchgate.net

Intermolecular cyclization reactions with bifunctional reagents can also lead to the formation of heterocycles. For example, reaction with a 1,3-dicarbonyl compound could potentially lead to the formation of a pyrimidine (B1678525) or related six-membered ring system. The use of ureas in the synthesis of various heterocycles is a well-established area of organic chemistry. researchgate.netbeilstein-journals.org Benzoylureas have been used as removable cis-amide inducers in the synthesis of cyclic amides via ring-closing metathesis. nih.gov

Spectroscopic and Structural Elucidation of 1 Methyl 3 4 Methylbenzoyl Amino Urea

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. A full analysis would provide atom-level connectivity and insights into the electronic environment of the nuclei.

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The anticipated signals would include those for the two methyl groups (one attached to the urea (B33335) nitrogen and one on the benzoyl ring), the aromatic protons of the p-substituted benzene ring, and the protons on the urea and amide nitrogens. The chemical shift, integration, and multiplicity (splitting pattern) of each signal would be crucial for assigning them to specific protons.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Key signals would include the two carbonyl carbons (one from the urea and one from the benzoyl group), the carbons of the aromatic ring, and the two methyl carbons. Their precise chemical shifts would confirm the carbon skeleton of the molecule.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for instance, between adjacent protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the signals identified in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the 4-methylbenzoyl fragment to the amino-urea portion of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis of Functional Groups

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1-Methyl-3-[(4-methylbenzoyl)amino]urea, the spectrum would be expected to show characteristic absorption bands for:

N-H stretching vibrations from the amide and urea groups, typically appearing as one or more bands in the region of 3200-3400 cm⁻¹.

C=O stretching vibrations from the amide and urea carbonyl groups, which would likely appear as strong absorptions between 1640 and 1720 cm⁻¹.

C-N stretching vibrations and N-H bending vibrations in the fingerprint region (below 1600 cm⁻¹).

Aromatic C-H and C=C stretching vibrations .

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a critical technique for confirming the elemental composition of a molecule. By providing a highly accurate mass measurement (typically to within 5 ppm), it allows for the determination of the precise molecular formula. For this compound (C₁₀H₁₃N₃O₂), HRMS would verify the elemental composition and support the structural assignment from NMR and IR data.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles for the entire molecule. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing arrangement. Such an analysis would offer an unambiguous confirmation of the compound's constitution and conformation.

Despite a comprehensive search for scientific literature, specific experimental data on the spectroscopic and structural elucidation of this compound, as required by the outlined article structure, is not available in the public domain. Detailed crystallographic information, including the crystal system, space group, intramolecular interactions, hydrogen bonding networks, and conformational analysis with specific dihedral angles, is not documented for this particular compound in the searched resources.

The provided outline necessitates a thorough analysis based on experimental data, which appears to be unpublished or otherwise inaccessible. Key parameters such as unit cell dimensions, bond lengths and angles, and specific details of hydrogen bonding networks are essential for a scientifically accurate discussion of the compound's crystal structure. Similarly, a conformational analysis requires precise dihedral angle measurements from structural studies.

While general principles of spectroscopy and crystallography can be applied to predict the behavior of this compound, any such discussion would be speculative and would not meet the requirement for an article based on detailed research findings for this specific compound. The strict adherence to an outline focused on non-existent specific data precludes the generation of the requested article.

Therefore, the article focusing solely on the chemical compound “this compound” with the specified detailed structural analysis cannot be generated at this time due to the absence of the necessary primary research data.

Theoretical and Computational Chemistry Studies on 1 Methyl 3 4 Methylbenzoyl Amino Urea

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule from its structure. Methods like Density Functional Theory (DFT) are instrumental in elucidating electronic characteristics and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process calculates the molecule's energy at various conformations to find the one with the minimum energy.

For derivatives similar to 1-Methyl-3-[(4-methylbenzoyl)amino]urea, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to predict geometric parameters. nih.gov The experimental molecular structure of related compounds has been shown to be in close agreement with geometries optimized by DFT methods. nih.gov The optimized structure provides crucial data on bond lengths, bond angles, and dihedral (torsion) angles that define the molecule's shape and steric properties.

Below is a table of representative geometric parameters for key functional groups in benzoylurea-type structures, derived from computational studies on analogous molecules.

Table 1: Predicted Geometric Parameters from DFT Calculations for Benzoylurea-Type Structures
ParameterAtoms InvolvedTypical Value
Bond LengthC=O (carbonyl)~1.25 Å
Bond LengthC-N (amide)~1.38 Å
Bond LengthC-N (urea)~1.40 Å
Bond AngleO=C-N~121°
Bond AngleC-N-C~124°
Dihedral AngleO=C-N-CVariable (defines twist)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. osjournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. ajchem-a.com DFT calculations are commonly used to determine these orbital energies. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for Benzoylurea (B1208200) Derivatives
ParameterTypical Energy Value (eV)Implication
EHOMO-6.0 to -7.0 eVElectron-donating ability
ELUMO-1.0 to -2.0 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)4.0 to 5.5 eVChemical reactivity and stability

For this compound, the HOMO is expected to be localized on the electron-rich parts of the molecule, such as the phenyl ring and urea (B33335) moiety, while the LUMO would likely be distributed over the benzoyl group, particularly the carbonyl function.

The Molecular Electrostatic Potential (MEP or EPS) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The EPS map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Typically, the color-coding convention is as follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of near-zero or intermediate potential. researchgate.net

In a molecule like this compound, the EPS map would predictably show the most negative potential (red) localized around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. nih.gov The most positive potential (blue) would be found around the hydrogen atoms attached to the nitrogen atoms (the N-H protons of the urea and amino groups), making them the primary sites for nucleophilic interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com

QSAR models are developed by correlating calculated molecular descriptors of a set of compounds with their experimentally determined biological activity. For urea derivatives, QSAR studies have been successfully used to build predictive models for various activities, including anticancer, antimalarial, and fungicidal properties. nih.govnih.govnih.gov

The process typically involves:

Data Set Collection: A series of structurally related compounds with known biological activities (e.g., IC₅₀ values) is assembled.

Descriptor Calculation: A wide range of molecular descriptors (physicochemical, electronic, steric, topological) are calculated for each compound.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Partial Least Squares (PLS) and Support Vector Machines (SVM), are used to create an equation that links the descriptors to the activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability.

For a series of compounds including this compound, a QSAR model might take the form of an equation like: Log(1/IC₅₀) = c₁(Descriptor A) + c₂(Descriptor B) + ... + constant This equation could then be used to predict the activity of new, unsynthesized derivatives.

The core of a QSAR study is identifying the molecular descriptors that are most influential on biological activity. hufocw.org These descriptors quantify various aspects of the molecule's physicochemical properties. For benzoylurea and related urea derivatives, several classes of descriptors have been shown to be significant. nih.govresearchgate.net

Lipophilic Descriptors: These describe a compound's hydrophobicity, which is crucial for its ability to cross cell membranes. The most common descriptor is the logarithm of the partition coefficient (ClogP). QSAR analyses often reveal that lipophilicity is a key driver of activity. nih.gov

Electronic Descriptors: These quantify the electronic properties of the molecule, which govern its interactions with biological targets. Examples include HOMO and LUMO energies, dipole moment, and Hammett constants (σ) for substituents on the aromatic ring. atlantis-press.comubaya.ac.id

Steric Descriptors: These relate to the size and shape of the molecule, which determine how well it fits into a receptor's binding site. Common steric descriptors include Molecular Weight (MW), Molar Refractivity (CMR), and Taft's steric parameter (Es). nih.gov

Table 3: Key Molecular Descriptors in QSAR Models for Urea Derivatives
Descriptor ClassDescriptor ExampleProperty Represented
LipophilicClogPHydrophobicity / Membrane Permeability
ElectronicHOMO/LUMO EnergiesReactivity, Electron-donating/accepting ability
ElectronicHammett constant (σ)Electron-withdrawing/donating nature of substituents
StericMolar Refractivity (CMR)Molecular volume and polarizability
StericTaft's Steric Parameter (Es)Bulkiness of substituents

By analyzing the contribution of each descriptor, QSAR models provide valuable insights into the mechanism of action and can guide the rational design of more potent analogues of this compound.

Molecular Dynamics Simulations for Conformational Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the surrounding solvent environment. For a molecule like this compound, MD simulations can elucidate the energetically favorable conformations and the influence of solvent on its three-dimensional structure.

The interaction with solvent molecules is a critical determinant of the conformational equilibrium. In aqueous solutions, the polar urea and amide functionalities of this compound are expected to form hydrogen bonds with water molecules. MD simulations of urea in water have shown that urea can integrate into the hydrogen-bonding network of water without significantly disrupting its structure. For this compound, the carbonyl oxygen and the N-H protons are primary sites for hydrogen bonding with water. The methyl and 4-methylbenzoyl groups, being more hydrophobic, will have different solvent interactions, likely leading to a specific hydration shell structure around the molecule. The balance between intramolecular hydrogen bonding and intermolecular interactions with the solvent will ultimately dictate the predominant conformations in solution.

The following table summarizes the key intramolecular and intermolecular interactions that would be investigated in a typical MD simulation of this compound.

Interaction TypeDescriptionPotential Impact on Conformation
Intramolecular
Torsional StrainEnergy barriers to rotation around single bonds (e.g., C-N, N-C(O)).Influences the relative orientation of the methyl, benzoyl, and urea groups.
Steric HindranceRepulsive forces between non-bonded atoms in close proximity.Can force deviations from planarity to relieve strain.
Intramolecular H-BondingPotential hydrogen bond between the N-H proton and the benzoyl carbonyl oxygen.Can stabilize specific folded conformations.
Intermolecular
Hydrogen BondingBetween the urea/amide N-H and C=O groups and solvent molecules (e.g., water).Competes with intramolecular H-bonds and influences solubility and conformational preference in polar solvents.
van der Waals ForcesNon-specific attractive and repulsive forces between the molecule and solvent.Important for the solvation of hydrophobic regions like the methyl and benzoyl groups.
Hydrophobic EffectTendency of nonpolar groups to aggregate in aqueous solution.May influence the orientation of the 4-methylbenzoyl group in water.

In Silico Prediction of Biological Target Interactions and Binding Modes

In silico methods are instrumental in predicting the potential biological targets of a compound and understanding its binding mode at a molecular level. For this compound, these computational approaches can help to hypothesize its mechanism of action and guide further experimental studies.

Ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor or an enzyme. The selection of relevant macromolecular targets for this compound can be guided by the known biological activities of structurally similar compounds. Substituted urea derivatives are known to interact with a variety of biological targets, including protein kinases, and various enzymes.

For instance, many urea-containing compounds are known to be potent inhibitors of protein kinases, where the urea moiety often forms key hydrogen bonds with the hinge region of the kinase domain. Therefore, a plausible set of targets for docking studies of this compound would include various protein kinases implicated in disease pathways. The docking process would involve placing the molecule into the active site of the target protein and evaluating the steric and energetic fit. The resulting binding poses would reveal potential key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity.

The table below outlines potential macromolecular targets for this compound based on the activities of related compounds, along with the likely key interactions that would be investigated in docking studies.

Potential Target ClassExample TargetsKey Functional Groups for InteractionExpected Interactions
Protein KinasesVEGFR, EGFR, p38 MAPKUrea N-H and C=O, Benzoyl C=O, Aromatic RingHydrogen bonds with hinge region residues, hydrophobic interactions with the ATP-binding pocket.
Bacterial EnzymesDNA Gyrase, UreaseUrea and Amide groupsHydrogen bonding and metal coordination in the active site.
Other EnzymesDihydrofolate ReductaseUrea and Amide groupsHydrogen bonding with active site residues.

Following ligand docking, the strength of the interaction between this compound and its potential biological targets can be estimated using scoring functions and more advanced computational methods. Scoring functions are mathematical models that approximate the binding free energy of a ligand-protein complex. These scores are used to rank different binding poses and to compare the potential affinity of different ligands for the same target.

More rigorous methods for predicting binding affinity include Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) calculations. These methods provide more accurate estimates of the binding free energy by incorporating solvent effects and entropic contributions. Such calculations could be performed on the docked poses of this compound to refine the binding affinity predictions. The predicted binding affinities can then be used to prioritize which potential biological targets are most likely to be modulated by this compound, guiding the design of in vitro assays for experimental validation.

Biological Activity Investigations of 1 Methyl 3 4 Methylbenzoyl Amino Urea Excluding Clinical Human Trials and Safety/dosage

Receptor Binding Studies and Ligand-Receptor Interactions

Investigation of Binding Affinity to Specific Receptors

The biological activity of benzoylurea (B1208200) derivatives is diverse, with different analogs showing high affinity for distinct molecular targets. Two of the most extensively studied targets are insect chitin (B13524) synthase and mammalian tubulin.

Chitin Synthase Inhibition: A significant number of benzoylurea derivatives are potent inhibitors of chitin synthesis in insects, leading to their widespread use as insecticides. wikipedia.org These compounds act by disrupting the formation of the insect exoskeleton. wikipedia.org The primary target is chitin synthase, a crucial enzyme in the chitin biosynthesis pathway. The binding of benzoylurea insecticides to this enzyme is a key determinant of their insecticidal activity. Although the exact binding site was elusive for some time, recent studies suggest a direct interaction with chitin synthase 1 (CHS1). pnas.org A specific mutation (I1042M) in the CHS1 gene has been shown to confer resistance to benzoylureas in insects, providing strong evidence for direct binding. pnas.org

Tubulin Binding and Antimitotic Activity: Another prominent class of benzoylurea derivatives exhibits potent antimitotic activity by targeting tubulin, a key protein in the formation of microtubules. acs.orgnih.gov These compounds inhibit the polymerization of tubulin into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. nih.govnih.gov For instance, the compound 3-(Iodoacetamido)-benzoylurea (3-IAABU) has been shown to inhibit microtubule assembly by binding to the heterodimeric subunit of tubulin. nih.gov The binding affinity of these derivatives to tubulin is critical for their anticancer effects.

Competitive Binding Assays for Receptor Mediation

Competitive binding assays are instrumental in elucidating the specific binding sites of benzoylurea derivatives on their respective target proteins.

Competition for Chitin Synthase Binding: While direct radioligand displacement assays for benzoylurea binding to chitin synthase are not commonly cited, the effect of resistance-conferring mutations provides indirect evidence of a specific binding site. The cross-resistance observed between different benzoylureas and other chitin synthesis inhibitors like etoxazole (B1671765) suggests a shared or overlapping binding domain on chitin synthase 1. pnas.org

Competition for Tubulin Binding: For antimitotic benzoylureas, competitive binding assays have successfully identified their binding site on tubulin. For example, 3-IAABU was found to inhibit the binding of colchicine (B1669291) to tubulin, indicating that it binds at or near the colchicine-binding site. nih.gov It did not, however, inhibit the binding of vinblastine, confirming the specificity of its interaction with the colchicine site. nih.gov This competitive binding is a hallmark of many tubulin-destabilizing agents. A non-radioactive mass spectrometry-based competitive binding assay has also been developed to characterize the interaction of novel compounds with the colchicine, vinblastine, and paclitaxel (B517696) binding sites on tubulin. nih.gov

Structure-Activity Relationship (SAR) Studies of 1-Methyl-3-[(4-methylbenzoyl)amino]urea Analogs

As no specific SAR studies for this compound were found, this section details the SAR of two major classes of benzoylurea analogs: insecticidal chitin synthase inhibitors and antimitotic tubulin binders.

Elucidation of Key Pharmacophoric Features

For Insecticidal Activity (Chitin Synthase Inhibition): The general structure of a benzoylphenylurea (B10832687) is crucial for its insecticidal activity. nih.gov The key pharmacophoric features include:

The Benzoyl Moiety: Substitutions on the benzoyl ring can significantly influence activity.

The Urea (B33335) Bridge: The urea functional group is essential for binding and activity.

The Phenyl Ring (Anilide): Substitutions on this ring are critical for potency and spectrum of activity. Para-substituents on the anilide are considered key functional groups. acs.org

For Antimitotic Activity (Tubulin Inhibition): For benzoylurea derivatives with anticancer properties, the pharmacophore is distinct:

The Benzoylurea Core: This central scaffold is retained for interaction with the tubulin protein.

Substitutions on the Aromatic Rings: The nature and position of substituents on the phenyl rings are critical for potency. For instance, in a series of 3-haloacylamino benzoylureas, a halogen substitution at the 6-position of the phenyl ring was found to enhance activity. acs.org The phenyl ring itself is considered essential. acs.org

Impact of Structural Modifications on Biological Potency

Insecticidal Benzoylureas: Structural modifications to the benzoylphenylurea scaffold have led to the development of several commercial insecticides with varying potency and target pest spectra. The inhibitory activity of diflubenzuron (B1670561) analogs on in vitro chitin synthesis correlates well with their in vivo toxicity to insects. nih.gov

Structural Modification Impact on Insecticidal Potency
Modifications to the benzoyl groupCan modulate activity and selectivity.
Alterations of the urea bridgeGenerally detrimental to activity.
Substitutions on the anilide ringHighly influential on potency and spectrum. For example, the development of third-generation benzoylureas with broader spectrum activity involved modifications at this position. researchgate.net

Antimitotic Benzoylureas: Systematic structural modifications have been employed to optimize the anticancer potency of benzoylurea derivatives.

Structural Modification Impact on Antimitotic Potency
Introduction of a halogen at the 6-position of the phenyl ringEnhances anticancer activity. acs.org
Alteration of the acylamino side chainThe nature of the halogen in 3-haloacylamino benzoylureas influences cytotoxicity, with the order being I > Br > Cl > F.
N'-end substitutions on the ureaSuitable aryl substitutions can increase anticancer activity. nih.gov
Introduction of a pyridyl group at the N'-endCan improve bioavailability by allowing for the formation of soluble salts. nih.gov

High-Throughput Screening Methodologies in Biological Research

High-throughput screening (HTS) is a critical tool in the discovery of novel bioactive compounds, including benzoylurea derivatives. documentsdelivered.com

Screening for Chitin Synthase Inhibitors: HTS assays have been developed to identify new inhibitors of chitin synthase. A nonradioactive HTS assay utilizes the binding of synthesized chitin to a wheat germ agglutinin (WGA)-coated surface, followed by detection with a horseradish peroxidase-WGA conjugate. nih.gov This method is sensitive, has low data dispersion, and is suitable for a 96-well microtiter plate format, making it an excellent tool for screening large compound libraries. nih.gov

Screening for Tubulin Inhibitors: Several HTS methodologies are employed to discover new antimitotic agents that target tubulin.

In Vitro Tubulin Polymerization Assays: These assays, available in both absorbance and fluorescence formats, are widely used for primary and secondary screening to identify compounds that inhibit or promote tubulin polymerization. cytoskeleton.comcytoskeleton.com

Cell-Based High-Content Imaging: The use of CRISPR-edited cell lines expressing fluorescently tagged β-tubulin allows for the high-content imaging analysis of tubulin polymerization dynamics in living cells, enabling the screening of large compound libraries for novel tubulin inhibitors. nih.gov

Nano Differential Scanning Fluorimetry (nanoDSF): This technique offers a dual readout, simultaneously assessing compound-tubulin binding and its effect on tubulin polymerization, making it a powerful tool for MTA screening. acs.org

Agricultural Research Applications of 1 Methyl 3 4 Methylbenzoyl Amino Urea

Herbicidal Potential and Mode of Action Studies

Urea-based compounds have long been a cornerstone of chemical weed control. Research into related structures offers insights into the potential herbicidal activity and mechanisms of action that could be exhibited by novel urea (B33335) derivatives.

Pre-Emergence and Post-Emergence Herbicide Activity

Numerous studies have demonstrated the efficacy of urea derivatives as both pre-emergence and post-emergence herbicides. For instance, a study on novel pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share structural motifs with some urea-based herbicides, showed significant herbicidal activity against various weed species. nih.govmdpi.com These compounds were effective when applied both before and after weed emergence, indicating a versatile application window. Similarly, research on other novel synthetic compounds has identified moderate to good herbicidal activities in both petri dish and pot experiments. nih.gov The effectiveness of these related compounds suggests that a molecule like 1-Methyl-3-[(4-methylbenzoyl)amino]urea could potentially exhibit similar dual-action herbicidal properties.

Biochemical Pathways Affected in Target Plants

The herbicidal mode of action for many urea derivatives involves the inhibition of critical biochemical pathways in plants. A primary target is photosystem II (PSII), a key component of the photosynthetic electron transport chain. For example, studies on 1-(α-Methylbenzyl)-3-(3,4-dichlorophenyl)urea (MBPU) have shown that it can inhibit electron transport and photophosphorylation in chloroplasts. nih.gov This disruption of photosynthesis ultimately leads to the death of the target plant. Other related compounds have been found to inhibit protoporphyrinogen (B1215707) oxidase (PPO), an enzyme involved in chlorophyll (B73375) and heme biosynthesis. nih.govmdpi.com Inhibition of PPO leads to the accumulation of toxic intermediates, causing rapid cell membrane disruption and plant death.

Related Compound Class Biochemical Target Effect on Plant
Phenylurea DerivativesPhotosystem II (PSII)Inhibition of electron transport, leading to cessation of photosynthesis.
Pyrido[2,3-d]pyrimidine DerivativesProtoporphyrinogen Oxidase (PPO)Accumulation of toxic protoporphyrin IX, causing cell membrane damage.

Pesticidal Activity Against Plant Pathogens

Beyond herbicidal action, various urea and benzoyl derivatives have been investigated for their ability to control a range of plant pathogens, including fungi, bacteria, and insects.

Efficacy Against Fungal, Bacterial, and Insect Pests

Research has shown that certain urea derivatives possess significant antifungal and antibacterial properties. nih.govresearchgate.net For example, newly synthesized urea derivatives have demonstrated growth inhibition against various bacterial strains, including Acinetobacter baumannii. nih.gov In the realm of insect control, benzoylphenylureas are a well-established class of insect growth regulators. nih.gov These compounds are effective against a variety of insect pests by disrupting their molting process. Studies on novel pyrimidine (B1678525) derivatives containing a urea pharmacophore have also shown insecticidal activity against mosquitoes, suggesting a broader potential for urea-based compounds in insect management. researchgate.netnih.gov

Mechanisms of Pest Control

The mechanisms by which these related compounds control pests are diverse. Antifungal and antibacterial urea derivatives often act by disrupting microbial cell membranes or inhibiting essential enzymes. nih.govresearchgate.net For insecticidal benzoylphenylureas, the primary mode of action is the inhibition of chitin (B13524) biosynthesis. nih.gov Chitin is a crucial component of the insect exoskeleton, and its disruption prevents proper molting, leading to mortality. This targeted mechanism makes them relatively safe for non-target organisms.

Pest Type Mechanism of Control in Related Compounds
Fungi & BacteriaDisruption of cell membranes, inhibition of essential enzymes.
InsectsInhibition of chitin biosynthesis, disrupting the molting process.

Research on Plant Activating Agent Properties and Crop Enhancement

In addition to direct pesticidal action, some chemical compounds can enhance crop health and resilience by activating the plant's own defense mechanisms. This is known as systemic acquired resistance (SAR). While direct research on this compound as a plant activator is unavailable, related chemical structures have shown promise in this area. For instance, benzo(1,2,3)-thiadiazole-7-carbothioic acid S-methyl ester (BTH), a compound used as a standard for inducing SAR, has been shown to activate resistance against a wide range of pathogens, including viruses. mdpi.com

Material Science Research Applications of 1 Methyl 3 4 Methylbenzoyl Amino Urea

Integration into Polymer Matrices for Enhanced Functionality

Fabrication Techniques for Compound Incorporation

There is a lack of published research on specific fabrication techniques for incorporating 1-Methyl-3-[(4-methylbenzoyl)amino]urea into various polymer matrices. Standard techniques such as melt blending, solution casting, or in-situ polymerization could theoretically be employed, but no studies were found that have investigated or optimized these processes for this particular compound.

Influence on Polymer Mechanical and Thermal Properties

Similarly, data on the influence of this compound on the mechanical and thermal properties of polymers is not available in the reviewed literature. Research would be needed to determine its effect on properties such as tensile strength, modulus, thermal stability, and glass transition temperature of various polymers.

Studies on Surface Modification and Interface Chemistry

No specific studies were identified that focus on the use of this compound for surface modification or to alter the interface chemistry of materials. Such research would be valuable to understand if this compound can be used to improve adhesion, wettability, or biocompatibility of polymer surfaces.

Development of Novel Hybrid Materials

The development of novel hybrid materials incorporating this compound is another area that appears to be unexplored in current research literature. There is no information available on the synthesis or characterization of hybrid materials where this compound is a key component.

Environmental Fate and Behavior Research of 1 Methyl 3 4 Methylbenzoyl Amino Urea

Environmental Persistence Studies in Various Media (e.g., half-life)

No specific data on the environmental persistence or half-life of 1-Methyl-3-[(4-methylbenzoyl)amino]urea in various media could be found.

However, for the broader class of benzoylurea (B1208200) pesticides, persistence can vary significantly depending on the specific compound and environmental conditions. Generally, these compounds are considered to be persistent in soil and aquatic environments. The half-life of benzoylurea compounds in soil can range from several weeks to months. Factors influencing their persistence include soil type, organic matter content, temperature, and microbial activity.

Table 1: Illustrative Soil Half-life of Representative Benzoylurea Pesticides (Note: This data is for other benzoylurea compounds and not for this compound)

Compound Soil Half-life (t½) in days (aerobic)
Diflubenzuron (B1670561) 7-21
Lufenuron 13-20
Novaluron 68-96

Partitioning Behavior in Environmental Compartments

Specific information regarding the partitioning behavior of this compound in environmental compartments is not available.

Distribution between Water, Soil, and Sediment

For the benzoylurea class of compounds, their distribution in the environment is largely governed by their low water solubility and high affinity for organic matter. This leads to a strong tendency to adsorb to soil and sediment particles. Consequently, when introduced into an aquatic environment, benzoylurea compounds are expected to partition from the water column to the sediment. In soil, their mobility is generally low, reducing the potential for leaching into groundwater.

Volatilization and Atmospheric Transport Potential

There is no specific information on the volatilization and atmospheric transport potential of this compound.

Generally, benzoylurea compounds have low vapor pressures, suggesting that volatilization from soil and water surfaces is not a significant dissipation pathway. Their potential for long-range atmospheric transport is therefore considered to be low.

Biodegradation Pathways and Rates by Environmental Microorganisms

Specific biodegradation pathways and rates for this compound by environmental microorganisms have not been documented.

For the benzoylurea class, biodegradation is a recognized but often slow route of dissipation in soil and water. Microbial degradation is a primary means of dissipation for some phenylurea herbicides like diuron. nih.gov The rate of biodegradation is influenced by the microbial population, soil moisture, and temperature. The chemical structure of the specific benzoylurea compound also plays a significant role in its susceptibility to microbial attack.

Photodegradation Mechanisms and Products

There is no available information on the photodegradation mechanisms and products of this compound.

For other benzoylurea compounds, photodegradation on soil surfaces and in water can occur, but it is not always a primary route of degradation. For instance, while photodegradation is not a primary dissipation route for the phenylurea herbicide diuron, losses can be significant if it remains on the soil surface for extended periods. nih.gov The effectiveness of photodegradation depends on the intensity and wavelength of sunlight and the presence of other substances in the environment that can act as photosensitizers.

Bioaccumulation Potential in Non-target Organisms

The bioaccumulation potential of this compound in non-target organisms has not been studied.

Due to their lipophilic nature (tendency to dissolve in fats), many benzoylurea compounds exhibit a potential for bioaccumulation in aquatic organisms. However, the extent of bioaccumulation can vary widely among different species and is influenced by factors such as the organism's metabolism and the compound's specific properties. For example, benzoylurea pesticides like diflubenzuron and teflubenzuron (B33202) are known to have significant adverse effects on non-target crustaceans.

Advanced Analytical Methodologies for 1 Methyl 3 4 Methylbenzoyl Amino Urea Research

Development and Validation of Quantitative Determination Methods

The development of robust and validated analytical methods is fundamental for the accurate determination of 1-Methyl-3-[(4-methylbenzoyl)amino]urea in various samples. These methods are crucial for ensuring the quality and consistency of the compound in research and development.

Spectrophotometric methods offer a straightforward and cost-effective approach for determining the concentration of this compound. These techniques are based on the principle that the compound absorbs light at a specific wavelength. While specific spectrophotometric methods for this compound are not extensively documented in publicly available literature, methods for the quantitative determination of urea (B33335), a related compound, can be adapted. For instance, a colorimetric microplate-based assay has been described for urea determination. nih.gov This method has a detection limit of 0.08 mg/dL. nih.gov Such methods often involve a chemical reaction to produce a colored product, and the intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the analyte. nih.gov The selection of an appropriate reagent that reacts specifically with the urea or benzoylurea (B1208200) moiety of the target compound would be a critical step in method development.

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its potential impurities. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose, offering high resolution and sensitivity. nih.gov A multi-residue method for determining various urea and benzoylurea pesticides in drinking water using HPLC with diode array detection (DAD) has been established, achieving quantitation limits below 0.1 µg/L. nih.gov This demonstrates the potential of HPLC for the trace analysis of compounds with similar structural features to this compound. The validation of these chromatographic methods is essential and typically involves assessing parameters such as specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.govhumanjournals.com

High-Performance Liquid Chromatography (HPLC) for Analysis

HPLC is the cornerstone of analytical methodologies for many non-volatile organic compounds, including this compound. Its versatility allows for the development of tailored methods for specific analytical challenges.

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of urea-based compounds. google.comsielc.com The optimization of an RP-HPLC method for this compound would involve the careful selection of a stationary phase, typically a C18 column, and a mobile phase. nih.govgoogle.com The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). google.comsielc.comgoogle.com A gradient elution, where the composition of the mobile phase is changed over time, may be employed to achieve optimal separation of the target compound from any impurities.

Method validation is a critical step to ensure the reliability of the analytical data. nih.govresearchgate.net This process involves a series of experiments to confirm that the method is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

A summary of typical validation parameters for a reversed-phase HPLC method is presented in the table below.

Validation ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (Relative Standard Deviation, %RSD)≤ 2.0%
Limit of Detection (LOD)Signal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ)Signal-to-Noise Ratio of 10:1

The analysis of this compound in complex matrices, such as biological fluids or environmental samples, presents additional challenges due to the presence of interfering substances. The LOD and LOQ in such matrices are crucial indicators of the method's sensitivity. For related urea compounds, RP-HPLC methods have been developed with LOD and LOQ values as low as 0.002% w/w and 0.005% w/w, respectively, in drug substances. humanjournals.com In environmental analysis, detection limits for some urea pesticides in drinking water have been reported to be below 0.1 µg/L. nih.gov Achieving such low detection limits often requires efficient sample preparation techniques to extract the analyte and remove interfering components prior to HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. nih.gov However, this compound is a relatively non-volatile compound, making it unsuitable for direct GC-MS analysis. To overcome this limitation, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable derivative.

For compounds containing amino and urea functional groups, common derivatization strategies include silylation or acylation. researchgate.net For example, in the analysis of amino acids, derivatization to form N-acetyl methyl esters has been successfully employed for GC-MS analysis. researchgate.net A similar approach could be investigated for this compound, where the active hydrogens on the urea moiety are replaced with less polar, more volatile groups. The resulting derivative can then be readily analyzed by GC-MS, providing detailed structural information from the mass spectrum, which is invaluable for unequivocal identification. The development of a robust derivatization procedure and subsequent GC-MS method would provide a complementary analytical tool to HPLC for the comprehensive characterization of this compound.

Electrophoretic Techniques for Separation and Characterization

Electrophoretic techniques, particularly those performed in a capillary format, offer high-efficiency separations and are powerful tools for the analysis of substituted urea compounds. While specific research focusing exclusively on the electrophoretic separation of this compound is not extensively documented in publicly available literature, the methodologies applied to structurally related benzoylurea compounds provide a strong framework for its potential separation and characterization. Techniques such as Micellar Electrokinetic Chromatography (MEKC) and Microemulsion Electrokinetic Chromatography (MEEKC) have proven effective for the analysis of various benzoylurea insecticides and their analogs.

Capillary electrophoresis (CE) is a versatile separation technique that utilizes an electric field to separate analytes based on their charge, size, and frictional forces. In its simplest form, Capillary Zone Electrophoresis (CZE), charged analytes migrate at different velocities in a buffer-filled capillary under the influence of the electric field. However, for neutral compounds like many substituted ureas, modifications to the basic CE system are necessary to achieve separation.

MEKC is a widely used mode of CE that enables the separation of neutral analytes. This is achieved by adding a surfactant to the background electrolyte at a concentration above its critical micelle concentration. These micelles form a pseudo-stationary phase. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, and separation occurs based on these differential partitioning coefficients.

An investigation into the separation of four benzoylurea (BU) insecticides and their four analogs highlighted the utility of MEKC. researchgate.net To achieve effective separation of these structurally similar analytes, optimization of the separation conditions was crucial. The study found that the addition of an organic modifier, such as acetonitrile (ACN), and a cyclodextrin, specifically gamma-cyclodextrin (B1674603) (γ-CD), was necessary to obtain baseline resolution. researchgate.net

Another advanced electrophoretic technique, MEEKC, was also explored for the separation of the same set of benzoylurea compounds. researchgate.net MEEKC utilizes a microemulsion—a thermodynamically stable, transparent dispersion of oil, water, surfactant, and a co-surfactant—as the separation medium. The separation mechanism in MEEKC is similar to MEKC, involving partitioning of the analytes into the oil droplets of the microemulsion. The separation of the eight benzoylurea compounds was optimized by adjusting the composition of the microemulsion, including the concentrations of sodium dodecyl sulfate (B86663) (SDS), octane, n-butanol, and isopropanol (B130326). researchgate.net

A comparative study of the two techniques revealed that while both could achieve baseline separation of the benzoylurea compounds, the separation selectivity was notably different. researchgate.net The analytical time in MEEKC was found to be longer than in MEKC. However, both methods were deemed effective for the analysis of benzoylurea insecticides and their analogs in terms of theoretical plate numbers, detection limits, and reproducibility. researchgate.net

The findings from these studies on related benzoylurea compounds suggest that MEKC and MEEKC are highly suitable techniques for the separation and characterization of this compound. The optimization of parameters such as surfactant type and concentration, organic modifier, and potentially the use of cyclodextrins or microemulsions would be key to developing a robust analytical method.

The table below summarizes the optimized conditions for the separation of benzoylurea insecticides and their analogs using MEKC and MEEKC, which can serve as a starting point for developing a method for this compound.

Interactive Data Table: Optimized Conditions for Electrophoretic Separation of Benzoylurea Compounds

ParameterMEKC ConditionsMEEKC Conditions
Surfactant Sodium Dodecyl Sulfate (SDS)Sodium Dodecyl Sulfate (SDS)
Organic Modifier Acetonitrile (ACN)Isopropanol
Additive Gamma-Cyclodextrin (γ-CD)n-Butanol (co-surfactant)
Oil Phase Not ApplicableOctane
Key Optimization Factors ACN and γ-CD concentrationSDS, octane, n-butanol, and isopropanol concentrations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methyl-3-[(4-methylbenzoyl)amino]urea, and how can reaction conditions be systematically optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the formation of 4-methylbenzoyl isothiocyanate (via 4-methylbenzoyl chloride and potassium thiocyanate in acetone), followed by nucleophilic addition with methylamine derivatives. Key parameters include solvent selection (e.g., acetone for in situ isothiocyanate formation), temperature control (0–5°C to minimize side reactions), and stoichiometric ratios .
  • Optimization : Use design of experiments (DoE) to vary parameters (e.g., reaction time, solvent polarity) and monitor yields via HPLC or LC-MS. For example, achieved high purity (>95%) using recrystallization from ethanol-water mixtures.

Q. How can spectroscopic techniques (NMR, MS) be employed to resolve ambiguities in the structural characterization of urea derivatives like this compound?

  • NMR Analysis : Assign peaks using 2D NMR (e.g., 1H^1H-13C^13C HSQC and HMBC) to distinguish between urea NH protons and aromatic signals. For instance, the methyl group on the benzoyl moiety typically resonates at δ 2.4 ppm in 1H^1H NMR .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (calculated for C11H13N3O2\text{C}_{11}\text{H}_{13}\text{N}_3\text{O}_2: 219.10 g/mol) and detect fragmentation patterns unique to the urea linkage (e.g., loss of NH2_2CONH2_2 fragment) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

  • In Vitro Screening : Use enzyme inhibition assays (e.g., urease or acetylcholinesterase) with positive controls. Structural analogs in and showed activity via hydrogen bonding with active-site residues, suggesting similar testing frameworks.
  • Dose-Response Studies : Conduct MTT assays on cell lines (e.g., HeLa or HEK293) to assess cytotoxicity, with IC50_{50} values calculated using nonlinear regression models .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies between computational and experimental structural models of this compound?

  • Crystallization : Grow single crystals via vapor diffusion (e.g., using DMF/ethyl acetate). and report monoclinic/triclinic systems (space groups P21/nP2_1/n or P1P\overline{1}) with unit cell parameters a4.87.2a \approx 4.8–7.2 Å, b11.417.2b \approx 11.4–17.2 Å .
  • Validation : Refine structures using SHELXL (CCDC protocols) and validate with R-factor analysis (R1<0.05R_1 < 0.05). Address data contradictions (e.g., bond length deviations >0.02 Å) via Hirshfeld surface analysis .

Q. What strategies mitigate polymorphism issues during crystallization, and how do polymorphs affect physicochemical properties?

  • Polymorph Screening : Use solvent screening (e.g., methanol, acetonitrile) with varying cooling rates. highlights triclinic vs. monoclinic forms depending on solvent polarity.
  • Impact Analysis : Compare dissolution rates (via intrinsic dissolution testing) and thermal stability (DSC/TGA) between polymorphs. For example, a high-melting-point polymorph (>200C>200^\circ \text{C}) may exhibit slower API release .

Q. How can computational methods (e.g., DFT, molecular docking) predict and explain observed reactivity or bioactivity trends?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps ~4.5 eV for urea derivatives). Compare with experimental UV-Vis spectra (λmax270\lambda_{\text{max}} \approx 270 nm) .
  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., COX-2 enzyme). suggests that methylbenzoyl groups enhance binding via hydrophobic pockets (docking scores < -7.0 kcal/mol) .

Q. What analytical approaches reconcile contradictory data from spectroscopic and crystallographic studies?

  • Case Example : If NMR suggests a planar urea group but XRD shows puckering (e.g., dihedral angle >10°), apply Cremer-Pople ring puckering parameters to quantify non-planarity. defines amplitude (qq) and phase (ϕ\phi) coordinates for such analyses .
  • Cross-Validation : Use solid-state NMR to confirm crystallographic findings, particularly for dynamic moieties like NH groups .

Methodological Guidelines

  • Synthetic Reproducibility : Document solvent purity (HPLC-grade), inert atmosphere (N2_2), and moisture control (molecular sieves) to ensure consistency .
  • Data Reporting : Adhere to CIF standards for crystallographic data (e.g., CCDC deposition) and provide raw spectral data (FID files for NMR) .

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